N-benzyl-N-2-pyridinylpropanamide
Overview
Description
N-benzyl-N-2-pyridinylpropanamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.126263138 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-benzyl-N-2-pyridinylpropanamide, also known as SMR000143559 or HMS2411I08, is a novel orally bioavailable EAAT2 modulator . EAAT2, or Excitatory Amino Acid Transporter 2, is a protein that in humans is encoded by the SLC1A2 gene . It is primarily responsible for the reuptake of glutamate in the brain .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of EAAT2 . This means it enhances the activity of EAAT2, leading to increased uptake of glutamate .
Biochemical Pathways
By enhancing the activity of EAAT2, this compound increases the reuptake of glutamate in the brain . This can help regulate the levels of glutamate, an important neurotransmitter involved in learning and memory. Dysregulation of glutamate is implicated in several neurological disorders, including epilepsy .
Pharmacokinetics
In vitro adme-tox studies have shown that the compound has very good permeability and excellent metabolic stability on human liver microsomes (hlms) . It also shows no hepatotoxic properties in HepG2 cells at a concentration of 10 μM .
Result of Action
The primary result of this compound’s action is the enhancement of glutamate uptake in the brain, due to its positive allosteric modulation of EAAT2 . This can help regulate glutamate levels and potentially alleviate symptoms of neurological disorders associated with glutamate dysregulation .
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-15(18)17(14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEMFFBVNHTVPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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